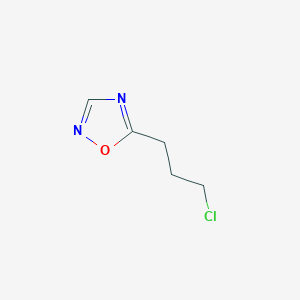
5-(3-Chloropropyl)-1,2,4-oxadiazole
説明
5-(3-Chloropropyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(3-Chloropropyl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H8ClN3O
- Molecular Weight : 175.60 g/mol
- CAS Number : 1251381-53-9
The oxadiazole ring is known for its diverse biological activities, which are often attributed to its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. Specifically, compounds containing the 1,2,4-oxadiazole moiety have been shown to possess:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have shown effectiveness against fungal strains, making them potential candidates for antifungal therapies .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080) cells.
- Mechanism of Action : The compound induces apoptosis through caspase activation and cell cycle arrest. For instance, in HT-1080 cells, significant growth inhibition was observed with an IC50 value of approximately 19.56 µM .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HT-1080 | 19.56 | Apoptosis via caspase activation |
| MCF-7 | Not specified | Cell cycle arrest |
| A-549 | Not specified | Apoptosis induction |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Mechanism-Based Approaches :
特性
IUPAC Name |
5-(3-chloropropyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSOMCDAPVQZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















